4-Chloro-1-cyclopropoxy-2-fluorobenzene
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Overview
Description
4-Chloro-1-cyclopropoxy-2-fluorobenzene is an organic compound with the molecular formula C9H8ClFO It is a substituted benzene derivative, characterized by the presence of a chlorine atom, a cyclopropoxy group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopropoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-2-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopropoxy-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can react with nucleophiles, such as amines or alkoxides, leading to the substitution of the chlorine atom.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as bromine or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are used for bromination or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-1-cyclopropoxy-2-fluorobenzene, while bromination can produce 4-bromo-1-cyclopropoxy-2-fluorobenzene .
Scientific Research Applications
4-Chloro-1-cyclopropoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopropoxy-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-fluorobenzene: Similar in structure but lacks the cyclopropoxy group.
1-Chloro-2,4-difluorobenzene: Contains an additional fluorine atom compared to 4-Chloro-1-cyclopropoxy-2-fluorobenzene.
4-Bromo-1-cyclopropoxy-2-fluorobenzene: Similar structure with bromine instead of chlorine.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar benzene derivatives .
Properties
Molecular Formula |
C9H8ClFO |
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Molecular Weight |
186.61 g/mol |
IUPAC Name |
4-chloro-1-cyclopropyloxy-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClFO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
QCJHVTLFAIBRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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